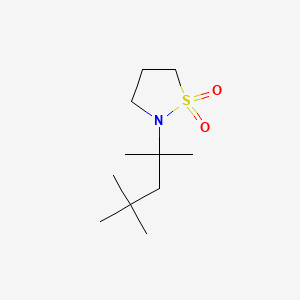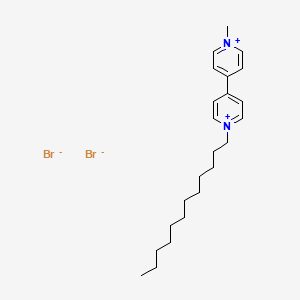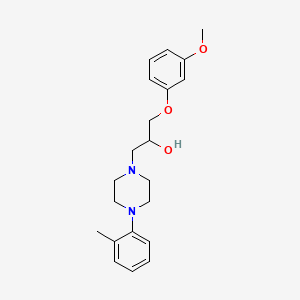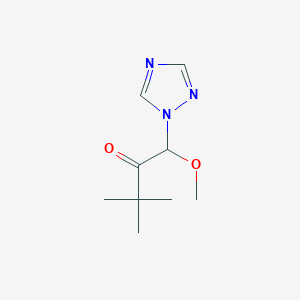![molecular formula C16H30O2Si2 B14437030 [(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 79808-53-0](/img/structure/B14437030.png)
[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is an organosilicon compound that features two trimethylsiloxy groups attached to a benzene ring with a tert-butyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene can be synthesized through a multi-step process involving the silylation of a suitable precursor. One common method involves the reaction of 1,2-dihydroxy-4-tert-butylbenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsiloxy groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(trimethylsiloxy)ethane
- 1,2-Bis(trimethylsiloxy)cyclobutene
Uniqueness
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds that lack this bulky substituent.
Eigenschaften
CAS-Nummer |
79808-53-0 |
|---|---|
Molekularformel |
C16H30O2Si2 |
Molekulargewicht |
310.58 g/mol |
IUPAC-Name |
(4-tert-butyl-2-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C16H30O2Si2/c1-16(2,3)13-10-11-14(17-19(4,5)6)15(12-13)18-20(7,8)9/h10-12H,1-9H3 |
InChI-Schlüssel |
GIMWQRDOEZKQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)







![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)

